molecular formula C7H3F9O2 B12084458 Vinyl perfluorovalerate CAS No. 424-37-3

Vinyl perfluorovalerate

Cat. No.: B12084458
CAS No.: 424-37-3
M. Wt: 290.08 g/mol
InChI Key: ABKMQSRPKFUWEH-UHFFFAOYSA-N
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Description

Vinyl perfluorovalerate (CAS 424-37-3) is a fluorinated vinyl ester with the molecular formula $ \text{C}7\text{H}3\text{F}9\text{O}2 $. Its structure consists of a perfluorinated valerate chain ($ \text{C}5\text{F}9\text{COO}^- $) bonded to a vinyl group ($ \text{CH}_2=\text{CH}^- $). The perfluorination imparts exceptional chemical stability, hydrophobicity, and resistance to thermal degradation . This compound is utilized in specialized industrial applications, including fluoropolymer synthesis and analytical chemistry, where its ion-pairing properties enhance chromatographic separations .

Properties

CAS No.

424-37-3

Molecular Formula

C7H3F9O2

Molecular Weight

290.08 g/mol

IUPAC Name

ethenyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate

InChI

InChI=1S/C7H3F9O2/c1-2-18-3(17)4(8,9)5(10,11)6(12,13)7(14,15)16/h2H,1H2

InChI Key

ABKMQSRPKFUWEH-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinyl perfluorovalerate can be synthesized through the esterification of perfluorovaleric acid with vinyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Vinyl perfluorovalerate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymer Chemistry

Polymerization Studies

Vinyl perfluorovalerate has been investigated for its potential in polymerization processes. Studies have shown that it can be copolymerized with other vinyl monomers to create materials with enhanced properties such as improved chemical resistance and thermal stability. For example, copolymerization with vinyl acetate has been explored, although challenges remain in achieving desired reactivity under certain conditions .

Applications in Coatings

The incorporation of this compound into coatings has been noted for providing hydrophobic properties, making surfaces resistant to water and oil. This application is particularly valuable in industries requiring protective coatings for equipment and surfaces exposed to harsh chemicals or environmental conditions.

Environmental Applications

Contaminant Monitoring

Research indicates that this compound and related compounds are significant in environmental monitoring, particularly concerning per- and polyfluoroalkyl substances (PFAS). These compounds are often studied for their persistence in the environment and potential health impacts. Analytical methods have been developed to detect these substances in various matrices, including water and sediment .

Case Study: PFAS in Water Bodies

A comprehensive study monitored PFAS concentrations in rivers near an aging landfill. Findings revealed a notable decrease in PFAS levels over five years, highlighting the importance of understanding the behavior of compounds like this compound in environmental contexts .

Industrial Applications

Fluorinated Surfactants

This compound serves as a precursor for synthesizing fluorinated surfactants, which are utilized in various industrial applications including textiles, food packaging, and cleaning agents. These surfactants are known for their ability to reduce surface tension and enhance wetting properties .

Hydraulic Fluids and Heat Transfer Agents

The compound's stability under extreme conditions makes it suitable for use as hydraulic fluids and heat transfer agents. Its inert nature allows it to function effectively in corrosive environments, thus extending the lifespan of equipment .

Data Tables

Application AreaDescriptionKey Findings
Polymer ChemistryCopolymerization with vinyl acetateChallenges in reactivity; potential for enhanced properties
Environmental MonitoringDetection of PFAS in water bodiesSignificant reduction observed over five years
Industrial ApplicationsUse as surfactants and hydraulic fluidsEffective under extreme conditions

Mechanism of Action

The mechanism by which vinyl perfluorovalerate exerts its effects is primarily through its ability to form stable, inert polymers. The vinyl group allows for polymerization reactions, while the perfluorinated chain provides exceptional chemical resistance and thermal stability. These properties make it an ideal candidate for applications requiring durable and non-reactive materials .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares vinyl perfluorovalerate with structurally analogous fluorinated and non-fluorinated vinyl esters:

Compound Name CAS Number Molecular Formula Key Properties
This compound 424-37-3 $ \text{C}7\text{H}3\text{F}9\text{O}2 $ High thermal stability, low surface tension, persistent in the environment
Vinyl heptafluorobutyrate 356-28-5 $ \text{C}6\text{H}3\text{F}7\text{O}2 $ Shorter perfluoroalkyl chain; lower molecular weight, higher volatility
Vinyl pentafluoropropionate 357-47-1 $ \text{C}5\text{H}3\text{F}5\text{O}2 $ Reduced fluorination; increased reactivity in hydrolysis compared to longer chains
Ethyl nonafluorovalerate 424-36-2 $ \text{C}7\text{H}5\text{F}9\text{O}2 $ Ethyl ester analog; non-polymerizable, used as solvent or intermediate
Vinyl laurate 2146-71-6 $ \text{C}{14}\text{H}{26}\text{O}_2 $ Non-fluorinated; biodegradable, used in plastics and adhesives

Key Observations :

  • Fluorination Impact : Perfluorinated compounds exhibit superior chemical inertness but pose environmental persistence risks .
  • Chain Length : Longer perfluoroalkyl chains (e.g., valerate vs. butyrate) increase thermal stability and reduce volatility .
  • Functional Groups : Vinyl groups enable polymerization, whereas ethyl esters are more suited for solvent applications .

Reactivity and Chemical Behavior

  • Decarboxylation: Sodium perfluorovalerate undergoes decarboxylation in the presence of alkali metal fluorides (e.g., KF), yielding perfluorobutenes. This reaction is accelerated by larger cations (e.g., Cs⁺), suggesting a size-dependent equilibrium shift . In contrast, non-fluorinated vinyl esters (e.g., vinyl laurate) primarily undergo hydrolysis or esterification.
  • Polymerization: The vinyl group in perfluorovalerate facilitates radical polymerization, forming fluoropolymers with high resistance to solvents and acids. Non-fluorinated analogs lack this utility .
  • Environmental Degradation: Perfluorinated compounds resist biotic and abiotic degradation, accumulating in ecosystems . Non-fluorinated esters (e.g., vinyl laurate) degrade more readily via microbial action .

Environmental and Health Considerations

Studies link long-chain perfluoroalkyl substances (PFAS) to endocrine disruption and immunotoxicity . Regulatory agencies like ECHA have flagged perfluorononanoic acid (PFNA) as a "substance of very high concern," suggesting similar scrutiny for this compound . Non-fluorinated esters, such as vinyl laurate, pose fewer long-term environmental risks .

Biological Activity

Vinyl perfluorovalerate (VPF), a perfluorinated compound, has garnered attention in recent years due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of VPF, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the molecular formula C7H3F9O2C_7H_3F_9O_2 and is part of a broader class of perfluorinated compounds known for their stability and resistance to degradation. The structure consists of a vinyl group attached to a perfluorinated valeric acid moiety, which contributes to its unique properties.

Biological Activity Spectrum

The biological activity of VPF can be assessed through various mechanisms, including toxicity, carcinogenicity, and environmental impact. Recent studies have utilized predictive models like the PASS (Prediction of Activity Spectra for Substances) software to analyze the potential pharmacological effects and biochemical mechanisms associated with VPF.

Table 1: Predicted Biological Activities of this compound

Activity TypePredicted EffectReference
AntimicrobialModerate activity
HepatotoxicityPotential hepatotoxic
Endocrine disruptionPossible interference

Toxicological Studies

Research indicates that VPF exhibits varying degrees of toxicity across different biological systems. A notable study focused on the chronic effects of perfluorinated compounds in aquatic organisms, revealing that VPF has a no-observed-effect concentration (NOEC) value of 1 µg/L for fish species such as Oryzias melastigma . This value suggests significant environmental implications, particularly in freshwater ecosystems.

Case Study: Aquatic Toxicity

In a controlled laboratory study, the effects of VPF were analyzed on fish and crustacean species. The findings indicated that exposure to concentrations above the NOEC resulted in adverse reproductive and developmental outcomes.

Table 2: Aquatic Toxicity Data for this compound

SpeciesNOEC (µg/L)Observed Effects
Oryzias melastigma1Reproductive impairment
Daphnia magna10Reduced growth rates

Environmental Persistence and Degradation

This compound is resistant to environmental degradation due to its fluorinated structure. Studies have shown that conventional biological treatment methods are ineffective at breaking down perfluorinated compounds, leading to concerns about their persistence in water sources .

Regulatory Considerations

Given the potential risks associated with VPF, regulatory bodies have begun to establish criteria for its safe levels in environmental contexts. The European Chemicals Agency (ECHA) has classified certain perfluorinated compounds as substances of very high concern (SVHC) due to their persistence and bioaccumulation potential .

Q & A

Q. What longitudinal study designs are needed to assess this compound’s long-term ecological impacts?

  • Methodology :
  • Ecosystem-scale monitoring : Establish multi-year sediment cores and groundwater wells near historical use sites. Measure temporal trends via LC-MS/MS and compare with regulatory thresholds.
  • Ecological risk assessment : Integrate species sensitivity distributions (SSDs) with probabilistic modeling to forecast risks under climate change scenarios .

Guidance for Addressing Data Contradictions

  • Triangulation : Combine analytical methods (e.g., NMR for structure, LC-MS/MS for quantification) to validate findings .
  • Replication studies : Collaborate with independent labs to verify results, using harmonized protocols .
  • Meta-regression : Account for variables like sampling depth or extraction efficiency when reconciling disparate environmental data .

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